

An In-depth Technical Guide to the Spectroscopic Data of 2-Propoxybutane

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Compound of Interest

Compound Name: **2-Propoxybutane**

Cat. No.: **B13940789**

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Disclaimer: Experimental spectroscopic data for **2-propoxybutane** is not readily available in publicly accessible databases. The data presented in this guide is predicted based on established principles of NMR spectroscopy, IR spectroscopy, and mass spectrometry for structurally similar compounds.

Introduction

2-Propoxybutane, an ether, is a valuable compound for various research and development applications. A thorough understanding of its structural and chemical properties is paramount for its effective use. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-propoxybutane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to aid in experimental design and data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-propoxybutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Protons adjacent to the ether oxygen are expected to be deshielded and appear at a higher chemical shift (downfield).[1]

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	3.3 - 3.5	Sextet	1H	O-CH
b	3.2 - 3.4	Triplet	2H	O-CH ₂
c	1.4 - 1.6	Multiplet	2H	-CH ₂ -CH ₃ (propoxy)
d	1.3 - 1.5	Multiplet	2H	-CH ₂ -CH ₃ (butoxy)
e	1.1 - 1.2	Doublet	3H	-CH(CH ₃)
f	0.8 - 1.0	Triplet	3H	-CH ₂ -CH ₃ (propoxy)
g	0.8 - 1.0	Triplet	3H	-CH ₂ -CH ₃ (butoxy)

¹³C NMR (Carbon-13 NMR)

Carbon atoms directly bonded to the ether oxygen are deshielded and appear at a higher chemical shift.[2]

Signal	Predicted Chemical Shift (δ , ppm)	Assignment
1	75 - 80	O-CH
2	68 - 72	O-CH ₂
3	28 - 32	-CH ₂ -CH ₃ (butoxy)
4	22 - 26	-CH ₂ -CH ₃ (propoxy)
5	18 - 22	-CH(CH ₃)
6	10 - 14	-CH ₂ -CH ₃ (propoxy)
7	9 - 13	-CH ₂ -CH ₃ (butoxy)

Infrared (IR) Spectroscopy

The most characteristic absorption for an ether is the C-O stretching vibration, which is typically strong.

Predicted Absorption Range (cm ⁻¹)	Vibration Type	Intensity
2850 - 3000	C-H stretch (alkane)	Strong
1300 - 1500	C-H bend (alkane)	Medium
1050 - 1150	C-O stretch (ether)	Strong

Mass Spectrometry (MS)

The molecular ion peak for ethers is often weak. Fragmentation commonly occurs via cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond.[\[3\]](#)[\[4\]](#)

Predicted m/z	Proposed Fragment Ion	Notes
116	$[\text{C}_7\text{H}_{16}\text{O}]^+$	Molecular Ion (M^+) - Expected to be of low intensity.
87	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl radical from the butyl group.
73	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of a propyl radical.
59	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{O}]^+$	Propoxy cation.
57	$[\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)]^+$	sec-Butyl cation.
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$	Propyl cation - Often a prominent peak.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Dissolve 5-25 mg of **2-propoxybutane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
 - Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
 - Transfer the filtered solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Tune and match the probe for both the ^1H and ^{13}C frequencies.[5]
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ^{13}C nuclei.[6]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]
- Instrument Setup:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Data Acquisition:
 - Place a small drop of **2-propoxybutane** onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

- Acquire the sample spectrum. Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the significant absorption peaks.

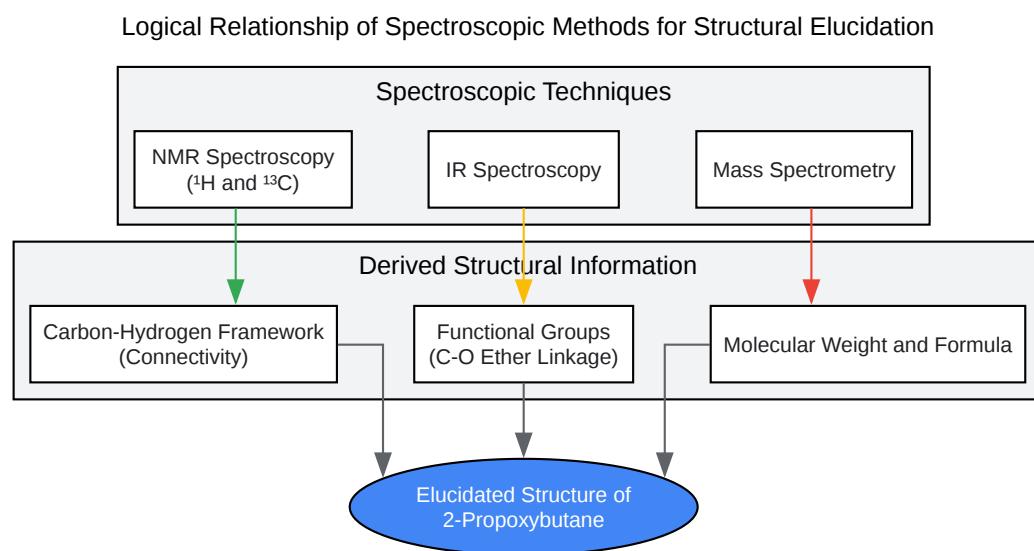
Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-propoxybutane** in a volatile organic solvent (e.g., hexane or dichloromethane).[\[9\]](#)
- Instrument Setup (Gas Chromatography):
 - Equip the gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar column like DB-5ms).
 - Set the injector temperature, oven temperature program, and carrier gas (e.g., helium) flow rate appropriate for the analysis of a volatile ether.
- Instrument Setup (Mass Spectrometry):
 - Set the ion source temperature and the mass analyzer parameters. Electron Ionization (EI) is a common ionization method for this type of compound.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC injector.
 - The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.
 - The mass spectrometer will record the mass-to-charge ratio (m/z) of the ions produced.
- Data Processing:

- Identify the peak corresponding to **2-propoxybutane** in the total ion chromatogram.
- Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualizations

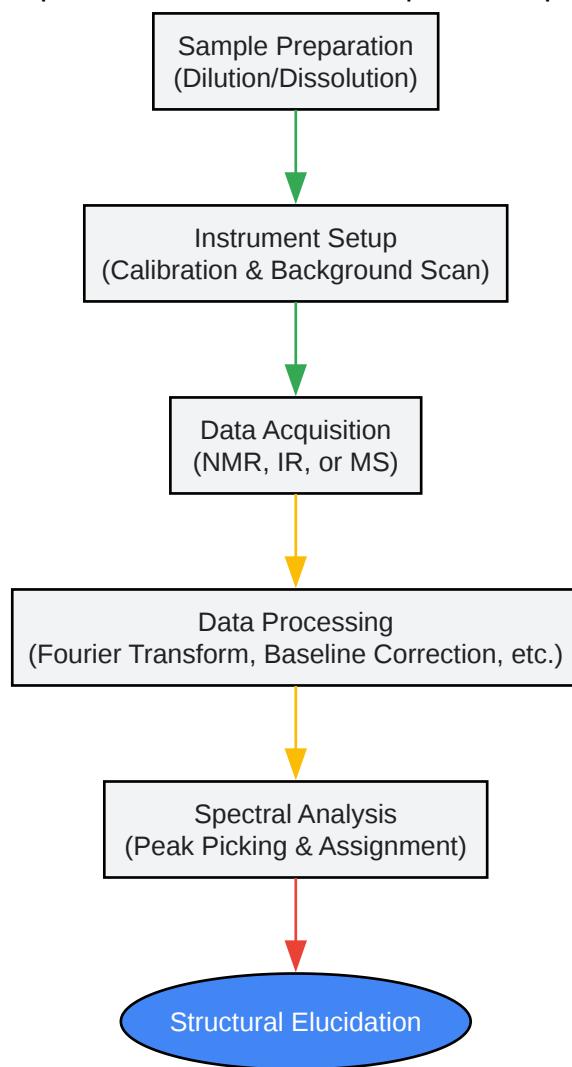
The following diagrams illustrate the logical relationships and experimental workflows involved in the spectroscopic analysis of **2-propoxybutane**.



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Caption: Structural elucidation of **2-propoxybutane**.

General Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for spectroscopic analysis.

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